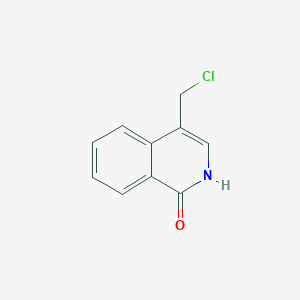

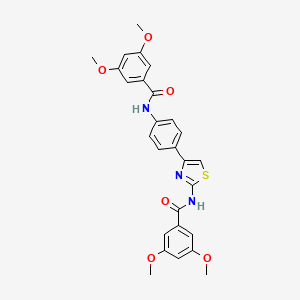

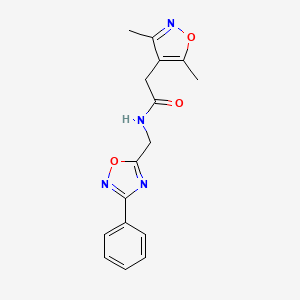

![molecular formula C16H11ClFNO3 B2525700 N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide CAS No. 2034254-86-7](/img/structure/B2525700.png)

N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can help infer some aspects of the compound . For instance, the reductive chemistry of nitrobenzamides and the cytotoxicity of their reduced forms are discussed , as well as the synthesis and properties of various substituted benzamides . These studies can provide a general understanding of the chemical behavior and potential applications of benzamide derivatives.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multistep reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride . The synthesis of complex benzamide structures can also involve condensation reactions, as demonstrated in the synthesis of a thienopyrimidinyl benzamide derivative . These methods could potentially be adapted for the synthesis of "N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide" by considering the functional groups and the reactivity of the furan ring.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and physical properties. For example, the crystalline form of a dibromobenzamide derivative is significant for its activity as an NK1/NK2 antagonist . Similarly, the intramolecular hydrogen bonding in ortho-substituted arylamide oligomers affects the rigidity and conformational behavior of the molecules . These insights can be applied to predict the conformational stability and potential biological interactions of "N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide".

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reductive transformations , cycloadditions , and intramolecular hydrogen bonding . The presence of electron-withdrawing or electron-donating substituents can significantly influence the reactivity of the benzamide core. The reactivity of "N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide" would likely be affected by the electron-donating furan rings and the electron-withdrawing chloro and fluoro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction and polarizability, can be influenced by their molecular structure and the nature of their substituents . The antiemetic drug mentioned in paper shows changes in polarizability with drug concentration, suggesting that "N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide" may also exhibit concentration-dependent properties. Additionally, the fluorescent features of naphthalic anhydrides derived from N-fluorobenzamides indicate that the compound might also possess interesting optical properties.

科学的研究の応用

Catalytic Applications

Iron-Catalyzed Fluorination :A study demonstrates the use of iron catalysis for the directed fluorination of C-H bonds, presenting a method that could be relevant for the modification or synthesis of compounds like N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide. This catalytic approach offers a mild and efficient route to introduce fluorine atoms into organic molecules, expanding the toolkit for synthesizing fluorinated compounds which are prevalent in pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).

Antimicrobial Applications

Fluorobenzamides as Antimicrobial Agents :Research on fluorobenzamides has highlighted their potential as antimicrobial agents. For example, the synthesis of fluorobenzamides containing thiazole and thiazolidine structures showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide could be explored for antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

Imaging and Diagnostic Applications

Fluorine-18-labeled Benzamide Analogues for Imaging :A series of fluorine-containing benzamide analogs were synthesized and evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. Compounds like N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide, if appropriately modified, could serve as candidates for developing new PET imaging agents, demonstrating the utility of fluorinated benzamides in diagnostic imaging (Tu et al., 2007).

Photocatalytic Applications

Photocatalytic Degradation of Organic Compounds :Studies on the photocatalytic degradation of organic pollutants using titanium dioxide suggest potential environmental applications for similar compounds. The structural features of N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide could be explored in the context of photocatalytic materials for the degradation of environmental pollutants, highlighting the compound's relevance in materials science and environmental chemistry (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

特性

IUPAC Name |

2-chloro-6-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBBSJYDFZKFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=COC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

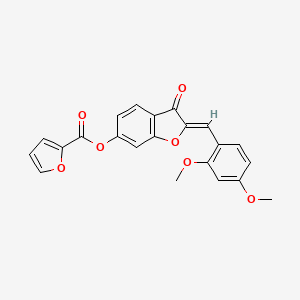

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)

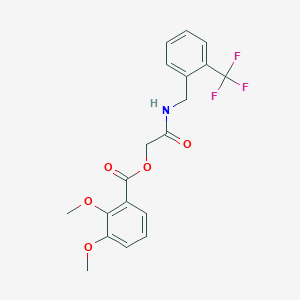

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)

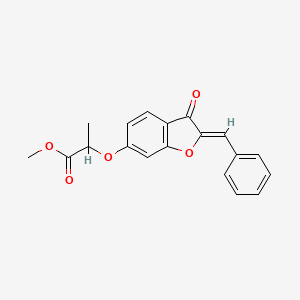

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2525637.png)